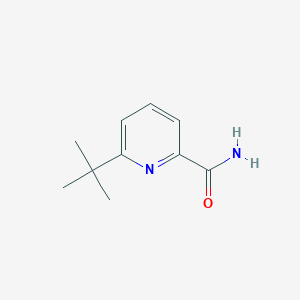

6-(tert-Butyl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)8-6-4-5-7(12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGFNZIREHZNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Tert Butyl Picolinamide and Analogues

Established Synthetic Routes and Precursor Utilization

A primary and well-documented route for synthesizing analogues such as (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide involves the direct amidation of picolinic acid with the chiral amino alcohol, (S)-tert-leucinol. nih.govbeilstein-journals.orgbeilstein-journals.org This approach necessitates the activation of the carboxylic acid group of picolinic acid to facilitate the nucleophilic attack by the amine.

Initial strategies involved the in situ generation of an acid chloride from picolinic acid using chlorinating agents like oxalyl chloride or thionyl chloride. nih.govbeilstein-journals.org While this method can produce the desired amide, it has been associated with side products, such as the bis-acylation of the amino alcohol. nih.govresearchgate.net

A more refined and higher-yielding strategy employs the formation of a mixed anhydride (B1165640). orgsyn.org In a widely adopted procedure, picolinic acid is treated with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM). beilstein-journals.orgorgsyn.orgnih.gov This creates a highly reactive mixed anhydride intermediate, which then readily reacts with (S)-tert-leucinol to form the target picolinamide (B142947) with high efficiency. orgsyn.orgnih.gov This method has proven to be reliable even on a multi-gram scale. orgsyn.org Other coupling agents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with a base like DIPEA (N,N-Diisopropylethylamine), have also been utilized for the condensation of picolinic acid with amino esters to yield picolinamide structures. amazonaws.com

An alternative pathway to the picolinamide backbone that circumvents the use of picolinic acid is the Ritter reaction. researchgate.net This method involves the reaction of 2-cyanopyridine (B140075), a readily available precursor, with alcohols or alkenes under acidic conditions. beilstein-journals.orgresearchgate.net For instance, the reaction of 2-cyanopyridine with a suitable alcohol can directly yield the corresponding N-substituted picolinamide. This approach is noted for its operational simplicity and the use of inexpensive reagents. researchgate.net

Another approach involves the palladium-catalyzed sequential C-H functionalization of precursors like benzylamine (B48309) and aryl iodide to construct the phenanthridine (B189435) core, which can be related to picolinamide structures in broader synthetic contexts. beilstein-journals.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield of the desired picolinamide and minimizing side-product formation. For the amidation of picolinic acid with (S)-tert-leucinol, extensive studies have been conducted to identify the most effective activation strategy. nih.govbeilstein-journals.org

Initial attempts using oxalyl chloride in THF with triethylamine (B128534) as a base at 0 °C to room temperature gave a 75% yield of the desired product, but required careful temperature control to minimize bis-acylation. nih.govresearchgate.net The use of diphenyl chlorophosphate (DPCP) was also explored but did not offer a significant advantage. beilstein-journals.orgresearchgate.net

The most successful optimization led to the adoption of a mixed anhydride method. Activating picolinic acid with isobutyl chloroformate and N-methylmorpholine (NMM) in dichloromethane (B109758) at 0 °C, followed by the addition of (S)-tert-leucinol, resulted in a significantly improved yield of 92%. beilstein-journals.orgresearchgate.net Although this method required subsequent chromatographic purification, its high efficiency made it the preferred route. beilstein-journals.orgorgsyn.org

The table below summarizes the optimization efforts for the amidation of picolinic acid.

| Entry | Activating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | (COCl)₂ | Et₃N | THF/THF | 0 to rt | 7 | 75 | nih.govresearchgate.net |

| 2 | DPCP | Et₃N | THF/THF | 0 to rt | 6 | 72 | beilstein-journals.orgresearchgate.net |

| 3 | iBuOCOCl | NMM | CH₂Cl₂/CH₂Cl₂ | 0 to rt | 3 | 92 | beilstein-journals.orgresearchgate.net |

| 4 | SOCl₂ | none | Toluene/THF | rt | 5 | trace | beilstein-journals.orgresearchgate.net |

DPCP = diphenyl chlorophosphate, NMM = N-methylmorpholine, rt = room temperature

Scalability Considerations in Laboratory-Scale Preparations

The synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide has been successfully scaled up in a laboratory setting. Procedures published in Organic Syntheses detail preparations on a 50.0 mmol scale, starting from 6.15 g of 2-picolinic acid. nih.gov This scale consistently produces the target amide in high yields of 89-90% (around 9.9 g) after purification. orgsyn.orgnih.gov

Purification Techniques for Isolation of High-Purity Compounds

The isolation of high-purity picolinamide derivatives from the reaction mixture is typically achieved through a standard workup and chromatographic purification. orgsyn.orgnih.gov After the reaction is complete, it is quenched with an aqueous solution, such as ammonium (B1175870) chloride, to neutralize any remaining reactive species. nih.gov The product is then extracted into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (B1210297). nih.govamazonaws.com

The combined organic layers are dried over an anhydrous salt, commonly sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. orgsyn.orgamazonaws.com The resulting crude residue is then subjected to silica (B1680970) gel flash chromatography. orgsyn.orgnih.gov A solvent system such as a hexane/acetone mixture is used as the eluent to separate the desired product from unreacted starting materials and byproducts. orgsyn.org For some picolinamides, excess base like N-methylmorpholine must be removed under high vacuum prior to chromatography to prevent overloading the silica gel column and contaminating the final product. orgsyn.orgnih.gov In certain cases, an acid-base extraction can be employed, where the amine is converted to its ammonium salt with an acid like HCl, allowing impurities to be washed away with an organic solvent. researchgate.net

Coordination Chemistry of 6 Tert Butyl Picolinamide Ligands

Ligand Design Principles and Coordination Modes

The design of picolinamide-based ligands, such as 6-(tert-butyl)picolinamide, is centered on creating molecules that can effectively chelate metal ions. The presence of both a pyridine (B92270) ring nitrogen and an amide group provides multiple potential binding sites, allowing for varied coordination modes.

Bidentate (N,N) and (N,O) Coordination Configurations

Picolinamide (B142947) ligands are well-recognized for their ability to act as bidentate chelators. nih.gov In the case of this compound, coordination to a metal center typically occurs in one of two primary configurations after deprotonation of the amide proton:

(N,N) Coordination: The ligand binds to the metal through the nitrogen atom of the pyridine ring and the nitrogen atom of the deprotonated amide group. This mode of coordination is frequently observed in complexes with various transition metals.

(N,O) Coordination: Alternatively, the ligand can coordinate through the pyridine nitrogen and the oxygen atom of the amide group. This configuration is also common and the preference for (N,N) versus (N,O) coordination can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands in the coordination sphere.

The ability of picolinamide derivatives to adopt these different bidentate coordination modes makes them versatile ligands in the design of metal complexes with specific geometries and reactivities. For instance, picolinamides have been effectively used in copper-catalyzed aryl ether synthesis, where their bidentate nature is crucial for the catalytic process. nih.gov

Influence of the tert-Butyl Moiety on Steric and Electronic Properties in Complexation

The incorporation of a tert-butyl group at the 6-position of the picolinamide ring has profound effects on the properties of the resulting metal complexes.

Steric Influence: The bulky tert-butyl group exerts significant steric hindrance around the metal center. This steric bulk can protect the metal ion from unwanted side reactions, stabilize low-coordination number complexes, and influence the regioselectivity of catalytic reactions. For example, in iridium pincer complexes, the tert-butyl groups on the phosphine (B1218219) donors play a crucial role in the catalytic dehydrogenation of alkanes. researchgate.net The steric demands of the tert-butyl group can also enforce specific geometries on the metal complex, which can be advantageous in designing catalysts with high selectivity.

Electronic Influence: Electronically, the tert-butyl group is an electron-donating group through inductive effects. This can increase the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atom. This enhanced electron-donating ability can strengthen the metal-ligand bond and modulate the redox properties of the metal center. The electronic effects of substituents on picolinate (B1231196) ligands have been shown to fine-tune the chemical reactivity and cytotoxicity of osmium(II) arene anticancer complexes. researchgate.net

Hemilability Aspects of Picolinamide Hybrid Ligands

Hemilability is a characteristic of polydentate ligands that contain at least two different donor groups, one of which binds strongly to the metal center while the other forms a weaker, more labile bond. wikipedia.org This allows the ligand to reversibly dissociate one of its donor atoms, creating a vacant coordination site for substrate binding in catalytic cycles. wikipedia.org

Picolinamide-based ligands can be designed as hemilabile systems. csic.es For instance, by incorporating a "soft" donor atom like phosphorus into the picolinamide framework, a hybrid P,N or P,O ligand can be created. csic.es In such a system, the pyridine nitrogen typically forms a strong bond with the metal, while the amide oxygen or a phosphine group can be the hemilabile arm. This hemilability is advantageous in catalysis as it can facilitate substrate activation and product release. wikipedia.orgresearchgate.net The concept of hemilability has been instrumental in explaining the properties of various metal complexes and in the design of new catalytic systems. researchgate.net

Metal Complex Formation with Transition and Lanthanide/Actinide Elements

The versatile coordination behavior of this compound and related picolinamide ligands allows for the formation of a wide range of metal complexes.

Complexation with Noble Metals (e.g., Ir, Os, Pd, Rh, Ru)

Picolinamide derivatives have been extensively used to form complexes with noble metals, leading to applications in catalysis and medicinal chemistry.

Iridium (Ir): Iridium complexes with picolinamide-type ligands have been synthesized and investigated for their catalytic activity. acs.orgacs.org For example, half-sandwich iridium(III) cyclopentadienyl (B1206354) complexes bearing various chelating ligands have shown promise as anticancer agents. rsc.org Cyclometalated iridium(III) complexes with N-aryl picolinamide ligands exhibit interesting photophysical and electrochemical properties. researchgate.net

Osmium (Os): Osmium(II) arene complexes containing substituted picolinate ligands have been synthesized and their anticancer properties evaluated. researchgate.net The substituents on the picolinate ring were found to significantly influence the complexes' hydrolysis rates and reactivity towards biomolecules. researchgate.net

Palladium (Pd): Palladium(II) complexes with bidentate N-donor ligands, including those derived from picolinamide, have been studied for their biological activity. nih.gov The coordination chemistry of palladium(II) with mixed-donor ligands has also been explored to tune steric and electronic parameters for applications in catalysis and as potential therapeutic agents. ukzn.ac.za

Rhodium (Rh): Rhodium(III) complexes featuring η⁵-Cp* and picolinamide-based ligands have been investigated for their catalytic applications, such as asymmetric transfer hydrogenation. acs.org

Ruthenium (Ru): Ruthenium(II) complexes with picolinamide ligands have been studied in the context of asymmetric transfer hydrogenation and other catalytic transformations. acs.org

Table 1: Examples of Noble Metal Complexes with Picolinamide-type Ligands

| Metal | Ligand Type | Application/Property Studied |

| Iridium (Ir) | (methyl-β-d-glucopyranosid-2-yl)picolinamide | Asymmetric transfer hydrogenation catalysis acs.org |

| Osmium (Os) | Substituted picolinates | Anticancer activity researchgate.net |

| Palladium (Pd) | N-[[4-(phenylmethoxy)phenyl]methyl]-2-pyridinemethanamine | Anticancer, antiparasitic, antiviral activity nih.gov |

| Rhodium (Rh) | Carbohydrate-functionalized picolinamides | Asymmetric transfer hydrogenation catalysis acs.org |

| Ruthenium (Ru) | Picolinamide derivatives | Asymmetric transfer hydrogenation catalysis acs.org |

Coordination with First-Row Transition Metals (e.g., Co, Cu, Zn)

Picolinamide ligands also form stable complexes with first-row transition metals, which are of interest due to their abundance and diverse chemical properties.

Cobalt (Co): Cobalt complexes with polyaromatic ligands have been synthesized to study their magnetic properties. rsc.org The coordination chemistry of cobalt with various N-donor ligands is a broad and active area of research.

Copper (Cu): Copper complexes of picolinamide derivatives have been shown to be effective catalysts for reactions such as aryl ether formation. nih.gov The substituents on the picolinamide ligand can influence the redox properties of the copper center and its catalytic efficacy. nih.gov The combination of N-heterocyclic carbenes with N-bound amide ligands has led to highly luminescent copper(I) compounds. nih.gov

Zinc (Zn): Zinc complexes with picolinamide-type ligands have been investigated. For example, zinc(II) complexes with β-diketonate ligands have been synthesized and evaluated for their antitumor properties. mdpi.com The coordination of N,N-donor ligands to zinc in the presence of substituted benzoic acids can lead to the formation of discrete or polymeric structures. rsc.org

Table 2: Examples of First-Row Transition Metal Complexes with Picolinamide-type or Related Ligands

| Metal | Ligand Type | Research Focus |

| Cobalt (Co) | 2,2'-di([2,2'-bipyridin]-6-yl)-1,1'-biphenyl | High-spin enforcement and magnetic properties rsc.org |

| Copper (Cu) | Fluorine-substituted picolinamides | Catalysis of aryl ether synthesis nih.gov |

| Zinc (Zn) | 4-tert-butylbenzoic acid and 1,10-phenanthroline | Formation of discrete dinuclear complexes rsc.org |

Specific Studies on Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of picolinamide and its derivatives with lanthanide and actinide ions is a focal point of research aimed at developing advanced separation processes for radioactive waste. These ligands are of particular interest for their ability to differentiate between the chemically similar trivalent actinides and lanthanides.

Studies have shown that picolinamide-based extractants can selectively extract actinides(III) over lanthanides(III), a challenging task in nuclear wastewater treatment. nih.gov Ligands incorporating the picolinamide moiety into larger scaffolds, such as calixarenes and pillararenes, have been developed to enhance extraction efficiency and selectivity. nih.govresearchgate.netmdpi.comresearchgate.net These complex systems demonstrate that the fundamental coordination properties of the picolinamide group are key to their function. The combination of a "soft" nitrogen donor and a "hard" oxygen donor in the picolinamide structure is believed to be crucial for the observed selectivity, exploiting the greater "softness" of actinides compared to lanthanides. researchgate.net

Research into various picolinamide derivatives has explored how modifying the electronic and steric properties of the ligand affects extraction performance. For instance, attaching electron-withdrawing groups to the pyridine ring can decrease the basicity of the pyridine nitrogen, which has been shown to improve extraction from acidic solutions. researchgate.netresearchgate.net The general trend observed is that the distribution coefficients for trivalent metal ions decrease with increasing nitric acid concentration. researchgate.net Picolinamides have been investigated for their potential to separate actinides in various oxidation states (VI, IV, and III) in a single step from spent nuclear fuel solutions. osti.gov

The stoichiometry of the formed complexes is a critical factor. Unlike some systems that form 1:3 metal-to-ligand complexes, related model systems have been shown to form 1:1 complexes with trivalent actinide and lanthanide cations. acs.org The specific coordination environment is influenced by the metal ion and the anions present in the solution.

Structural Analysis of Coordination Complexes

The structural analysis of coordination complexes involving picolinamide ligands is essential for understanding their selectivity and extraction behavior. Advanced spectroscopic and crystallographic techniques provide detailed insights into the geometry, stereochemistry, and conformational dynamics of these metal complexes.

Advanced Spectroscopic Characterization of Metal-Ligand Interactions

A variety of spectroscopic methods are employed to characterize the interaction between metal ions and picolinamide-based ligands. These techniques probe the electronic and vibrational structure of the complexes, confirming coordination and elucidating the nature of the metal-ligand bond.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are powerful tools for confirming the coordination of the picolinamide ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the amide C=O and pyridine C=N groups are observed. The carbonyl stretching frequency typically shifts to a lower wavenumber, indicating the coordination of the oxygen atom to the metal center. rsc.orgmdpi.com Similarly, changes in the pyridine ring vibrations confirm the involvement of the pyridyl nitrogen in coordination. rsc.org These techniques help to establish the bidentate N,O-coordination mode of the ligand. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides information about the structure of the complexes in solution. nih.govnih.govsemanticscholar.org The chemical shifts of the protons and carbons on the picolinamide ligand are sensitive to the coordination environment. Significant downfield or upfield shifts of the pyridine and amide protons upon complexation confirm the binding of the ligand to the metal ion. nih.govsemanticscholar.org

UV-Visible (UV-Vis) and Reflectance Spectroscopy: Electronic spectroscopy is used to study the d-d or f-f electronic transitions of the metal ions and the ligand-to-metal charge transfer bands. nih.govjcsp.org.pk The position and intensity of these bands can provide information about the coordination geometry and the nature of the metal-ligand interaction. Solid reflectance spectra are often used to infer the geometry of the complexes, with findings frequently suggesting octahedral or other high-coordination number structures. nih.gov

Luminescence Spectroscopy: For lanthanide complexes, time-resolved laser fluorescence spectroscopy (TRLFS) is a particularly sensitive technique. It can be used to probe the coordination environment of luminescent lanthanide ions like Eu(III) and Cm(III), providing information on the number of coordinated solvent molecules and the symmetry of the complex. acs.org

Table 1: Spectroscopic Data for Picolinamide Ligand and its Metal Complexes This table presents representative data compiled from studies on picolinamide and related Schiff base complexes to illustrate typical spectroscopic changes upon coordination.

| Compound/Complex Type | Key IR Frequencies (cm⁻¹) | 1H NMR Shifts (ppm) | UV-Vis λmax (nm) |

| Free Picolinamide Ligand | ν(C=O) ~1668; Pyridine ring ~1590 | Amide N-H ~10.0; Pyridine H ~8.6-7.5 | Ligand-based transitions |

| Lanthanide-Picolinamide | ν(C=O) shifts lower; Pyridine ring shifts | Paramagnetically shifted/broadened signals | f-f transitions (weak, sharp) |

| Actinide-Picolinamide | ν(C=O) shifts lower; Pyridine ring shifts | Paramagnetically shifted/broadened signals | f-f transitions, Charge-transfer bands |

| Transition Metal-Picolinamide | ν(C=O) shifts lower; Pyridine ring shifts | Shifted ligand signals | d-d transitions, Charge-transfer bands |

Source: Data synthesized from multiple spectroscopic studies. rsc.orgnih.govnih.govsemanticscholar.org

Crystallographic Characterization of Complex Geometries and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination complexes. Crystallographic studies on picolinamide complexes with lanthanides and actinides have revealed diverse and fascinating structures.

In these complexes, the picolinamide ligand typically acts as a bidentate chelator, coordinating to the metal ion through the pyridyl nitrogen and the carbonyl oxygen atom to form a stable five-membered ring. rsc.orgresearchgate.net The coordination number of the central metal ion is influenced by several factors, including the size of the metal ion and the nature of the counter-anions present.

For example, studies on lanthanide-picolinamide complexes have identified various coordination structures:

[La(C₆H₆N₂O)₂(H₂O)₅]Cl₃ : In this complex, the lanthanum ion is nine-coordinate, with two picolinamide ligands and five water molecules in the primary coordination sphere. The chloride ions act as counter-ions and are not directly coordinated. rsc.org

[Er(C₆H₆N₂O)₂(H₂O)₄]Cl₃(H₂O) : Due to the smaller ionic radius of erbium, the coordination number is reduced to eight, with four coordinated water molecules. rsc.org

Nd(C₆H₆N₂O)₃(NO₃)₂(NO₃) : When nitrate (B79036) ions are used, they can participate in coordination. In this neodymium complex, the metal ion is ten-coordinate, binding to three picolinamide ligands and two bidentate nitrate ions. rsc.org

Actinide complexes show similar coordination behavior. A uranium(VI) complex with picolinamide, [UO₂(L¹)(NO₃)₂], exhibits a distorted hexagonal bipyramidal geometry, where the equatorial plane is formed by the N,O-donor ligand and four oxygen atoms from two bidentate nitrate ligands. researchgate.net

The steric bulk of substituents on the picolinamide ring, such as a tert-butyl group, can significantly influence the packing in the crystal lattice and may affect the accessibility of the metal center.

Table 2: Selected Crystallographic Data for Picolinamide Complexes

| Complex Formula | Metal Ion | Coord. No. | Geometry | Key Bond Lengths (Å) | Ref. |

| [La(pa)₂(H₂O)₅]Cl₃ | La(III) | 9 | Distorted Tricapped Trigonal Prism | La-O(amide): ~2.47, La-N(py): ~2.70 | rsc.org |

| [Er(pa)₂(H₂O)₄]Cl₃(H₂O) | Er(III) | 8 | Distorted Square Antiprism | Er-O(amide): ~2.32, Er-N(py): ~2.54 | rsc.org |

| Nd(pa)₃(NO₃)₂(NO₃) | Nd(III) | 10 | Distorted | Nd-O(amide): ~2.42, Nd-N(py): ~2.63 | rsc.org |

| [UO₂(picolinamide)(NO₃)₂] | U(VI) | 8 (U) | Hexagonal Bipyramidal | U-O(amide): ~2.37, U-N(py): ~2.58 | researchgate.net |

| (pa = picolinamide) |

Conformational Analysis of Coordinated Ligands and Their Impact on Complex Structure

Upon coordination, the ligand is typically forced into a planar or near-planar conformation to facilitate the formation of the five-membered chelate ring. rsc.org This coordination-induced conformational rigidity is a key aspect of the chelate effect, which contributes to the stability of the complex. The planarity of the coumarin (B35378) unit in a related structure containing a tert-butyl group has been noted, with a very small dihedral angle between its constituent rings. nih.gov

The tert-butyl group at the 6-position of the pyridine ring is expected to have a significant conformational impact. Due to its large steric bulk, it can influence the orientation of the ligand with respect to the metal's coordination sphere and adjacent ligands. This steric hindrance can:

Dictate Stereochemistry: The bulky group can direct the approach of other ligands, leading to specific stereoisomers.

Limit Coordination Numbers: It may prevent a larger number of ligands from binding to the metal center compared to less bulky analogues.

Influence Crystal Packing: The tert-butyl group will affect intermolecular interactions, such as π-π stacking, by increasing the distance between aromatic rings of adjacent complex molecules. nih.gov

Role As a Directing Group in Transition Metal Catalyzed Organic Transformations

Mechanistic Principles of C-H Functionalization Directed by Picolinamide (B142947)

The effectiveness of picolinamide as a directing group stems from its electronic properties and its capacity for strong bidentate coordination, which underpins several key mechanistic pathways. These pathways often involve the formation of stable metallacyclic intermediates that are central to the catalytic cycle.

The foundational principle of picolinamide-directed C-H functionalization lies in its role as an N,N-bidentate chelating agent. chim.it The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amide group coordinate to a transition metal center. nih.gov This chelation brings the metal catalyst into close proximity to a specific C-H bond within the substrate, facilitating its cleavage. chim.itresearchgate.net This process typically occurs via a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken in a single, concerted step, often assisted by a base present in the reaction mixture. rsc.org

The formation of a stable five- or six-membered chelate complex is a recurring motif in these transformations. nih.gov This pre-coordination lowers the activation energy for the C-H cleavage step, making the process more efficient and highly regioselective. The robustness of this bidentate chelation is credited with stabilizing high-valent transition-metal intermediates, which are often implicated in the catalytic cycle. chim.it The use of picolinamide and related bidentate directing groups has enabled the functionalization of aromatic, alkyl, and alkenyl C-H bonds through various reactions like arylation, alkylation, alkenylation, and cyclization. nih.govmdpi.com

The catalytic cycles of picolinamide-directed reactions are characterized by the formation of metallacyclic intermediates. acs.org Following the initial chelation, the metal center activates a nearby C-H bond, leading to a cyclometalated species. The size of this metallacycle, typically five or six-membered, dictates the regioselectivity of the functionalization. rsc.org

While many picolinamide-directed reactions proceed through two-electron pathways involving organometallic intermediates (e.g., Pd(II)/Pd(IV) cycles), some transformations, particularly those catalyzed by first-row transition metals like copper or nickel, are proposed to operate via single-electron transfer (SET) mechanisms. osi.lvacs.org

In copper-catalyzed sulfonylation of 1-naphthylamides, for example, experimental and theoretical studies suggest the reaction may proceed through a SET process. acs.org Similarly, some nickel-catalyzed radical oxidative coupling reactions involving amino acid derivatives are believed to follow a SET mechanism. researchgate.net However, the involvement of a SET pathway is not universal. In certain nickel-catalyzed C(sp³)–H functionalizations, the lack of inhibition by radical scavengers like TEMPO suggests that a SET mechanism is not operative, favoring a Ni(II)/Ni(IV) catalytic cycle instead. rsc.org The specific mechanism often depends on the metal catalyst, the oxidant, and the substrate involved.

Scope and Limitations in Directed C-H Functionalization

The picolinamide directing group has enabled a broad scope of C-H functionalization reactions, offering remarkable control over regioselectivity. However, there are also limitations associated with this methodology.

Picolinamide has been extensively used to direct the functionalization of C(sp²)-H bonds, primarily at the ortho-position of aromatic rings. nih.govacs.org This high regioselectivity is a direct consequence of the formation of a stable five-membered metallacycle involving the ortho C-H bond. A wide array of transformations, including arylation, alkylation, halogenation, and amination, have been achieved at the ortho-position of benzylamine (B48309) and benzamide (B126) derivatives. acs.orgresearchgate.netnih.gov

A notable application is the selective functionalization of 1-naphthylamine (B1663977) derivatives. The picolinamide group allows for precise targeting of different positions on the naphthalene (B1677914) core. While C2- and C8-functionalizations are common, methods for the more challenging C4-amination and sulfonylation have also been developed using silver or copper catalysts. mdpi.comresearchgate.net Rhodium catalysts have been employed for the C8-alkylation of 1-naphthylamides with various alkenes. acs.orgsnnu.edu.cn This selectivity is dictated by the specific metal catalyst and reaction conditions employed.

| Reaction Type | Catalyst System | Position | Substrate | Ref. |

| Arylation | Pd(OAc)₂ | ortho | Benzylpicolinamide | nih.gov |

| Iodination | Pd(OAc)₂ | ortho (ε-C-H) | γ-Arylpropylamine | d-nb.info |

| Alkylation | Pd(OAc)₂ / Na₂CO₃ | ortho | Benzylamine | acs.org |

| Amination | AgOAc | C4 | 1-Naphthylamine | mdpi.com |

| Alkylation | [Rh(cod)Cl]₂ | C8 | 1-Naphthylamine | acs.org |

| Carbonylation | Co(dpm)₂ | ortho | Phenylalanine derivatives | researchgate.net |

Table 1: Examples of Picolinamide-Directed C(sp²)-H Functionalization

Directing the functionalization of unactivated C(sp³)-H bonds is a significant challenge in organic synthesis. Picolinamide has been instrumental in advancing this area, enabling functionalization at β- and, more commonly, γ-positions of aliphatic amines. nih.govnih.gov

The γ-C(sp³)-H functionalization of alkylamines proceeds through the formation of a more stable six-membered palladacycle. rsc.org This strategy has been successfully applied to arylation, alkenylation, alkynylation, and carbonylation reactions. nih.govresearchgate.netnih.gov For example, the γ-C(sp³)-H bonds of picolinamide-protected aliphatic amines can be arylated with aryl iodides using a palladium catalyst. nih.gov Similarly, γ-alkylation with primary alkyl iodides has also been reported. researchgate.net

| Reaction Type | Catalyst System | Position | Substrate | Ref. |

| Arylation | Pd(OAc)₂ / Ag₂CO₃ | γ | Aliphatic Amines | nih.govnih.gov |

| Alkylation | Pd(OAc)₂ / Ag₂CO₃ | γ | Aliphatic Amines | researchgate.net |

| Carbonylation | Pd(OAc)₂ / TEMPO | γ | Aliphatic Amines | nih.gov |

| Amination | Pd(OAc)₂ / PhI(OAc)₂ | γ | Aliphatic Amines | nih.gov |

| Alkenylation | Pd(OAc)₂ / Li₂CO₃ | γ | Amino Acid Esters | rsc.org |

| Alkynylation | Pd(OAc)₂ / AgOAc | γ | Alkyl Amines | nih.gov |

Table 2: Examples of Picolinamide-Directed C(sp³)-H Functionalization

Diverse Reaction Types: Amination, Alkylation, Arylation, Cyanation, Trifluoromethylation, Acetoxylation

The picolinamide directing group has proven instrumental in facilitating a broad spectrum of C-H functionalization reactions, transforming simple amines and their derivatives into more complex and valuable molecules.

Amination: Picolinamide-directed C-H amination allows for the synthesis of various nitrogen-containing heterocycles. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds can produce five- and six-membered rings like pyrrolidines and indolines. nih.gov Copper-catalyzed systems have also been developed for the ortho-amination of C(sp²)–H bonds in substrates like benzylamine picolinamides, using secondary amines such as morpholine (B109124) as the nitrogen source. researchgate.net These reactions often require an oxidant, like PhI(OAc)₂, to facilitate the C-N bond formation. nih.gov

Alkylation: The alkylation of C(sp³) and C(sp²) C–H bonds directed by the picolinamide auxiliary provides a direct route to introduce alkyl groups. While early conditions for arylation were not always compatible with alkylation due to side reactions, the development of new protocols using simple alkali-metal bases has enabled the successful alkylation of both sp² and sp³ C–H bonds using alkyl iodides as the coupling partners. uantwerpen.be This method has been applied to the synthesis of modified amino acids, demonstrating its utility in complex molecule synthesis. uantwerpen.be

Arylation: One of the most widely explored applications of the picolinamide directing group is in palladium-catalyzed C–H arylation. nih.gov This transformation enables the coupling of C(sp²)–H bonds (e.g., in benzylamine derivatives) and C(sp³)–H bonds (e.g., in aliphatic amines) with aryl halides. uantwerpen.benih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a base. The versatility of this method allows for the synthesis of complex biaryl compounds and functionalized amino acids. uantwerpen.be

Cyanation: The introduction of a cyano group can be achieved through copper-catalyzed C-H cyanation. For example, naphthalene derivatives bearing a picolinamide directing group can undergo C8–H cyanation using benzoyl cyanide as the cyano source. thieme-connect.com This reaction is catalyzed by Cu(TFA)₂ and demonstrates the critical role of the picolinamide moiety in directing the functionalization to a specific position. thieme-connect.com

Trifluoromethylation: The trifluoromethyl group is crucial in medicinal chemistry, and picolinamide-directed C-H trifluoromethylation offers a direct method for its installation. nih.gov Copper-catalyzed methods have been developed for the ortho-trifluoromethylation of anilines using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na). researchgate.net Nickel-catalyzed systems have also been reported for the site-selective trifluoromethylation of arylamines in water, highlighting a move towards more sustainable chemical synthesis. cam.ac.uk

Acetoxylation: Palladium-catalyzed acetoxylation of unactivated C(sp³)–H bonds at the γ-position of alkylamines is efficiently guided by the picolinamide group. researchgate.net Using PhI(OAc)₂ as both the oxidant and acetate (B1210297) source, this reaction provides access to γ-acetoxylated amine derivatives. researchgate.netacs.org Benzylic C(sp³)–H bonds can also undergo acetoxylation, yielding valuable 2-amino benzyl (B1604629) alcohol analogues after functionalization.

The following table summarizes representative examples of these diverse transformations.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Ref. |

| Amination | Pd(OAc)₂ / PhI(OAc)₂ | Alkylamine Picolinamide | Pyrrolidine/Indoline | nih.gov |

| Alkylation | Pd(OAc)₂ / Cs₂CO₃ / Alkyl Iodide | Aliphatic Amine Picolinamide | γ-Alkylated Amine | uantwerpen.be |

| Arylation | Pd(OAc)₂ / AgOAc / Aryl Iodide | Naphthylamine Picolinamide | Arylated Naphthylamine | uantwerpen.be |

| Cyanation | Cu(TFA)₂ / Benzoyl Cyanide | Naphthalene Picolinamide | 8-Cyano-1-(picolinamido)naphthalene | thieme-connect.com |

| Trifluoromethylation | Cu-catalyst / CF₃SO₂Na | Aniline Picolinamide | 2-(Trifluoromethyl)aniline derivative | researchgate.net |

| Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Alkylamine Picolinamide | γ-Acetoxylated Amine | researchgate.net |

Post-Synthetic Modification and Recycling of the Directing Group

Strategies for Cleavage of the Picolinamide Auxiliary

Several protocols exist for the cleavage of the picolinamide amide bond to liberate the functionalized amine product. The choice of method often depends on the functional groups present in the molecule.

Basic and Acidic Hydrolysis: The most common approach is hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures. thieme-connect.com However, for substrates sensitive to harsh basic conditions, acidic hydrolysis offers an alternative. Reagents such as hydrochloric acid (HCl) in methanol (B129727) or Lewis acids like boron trifluoride-diethyl etherate (BF₃·Et₂O) have been employed, although their harsh nature can limit functional group compatibility. thieme-connect.com

Reductive Cleavage: A milder alternative to hydrolysis is reductive cleavage. Treatment with zinc powder in aqueous hydrochloric acid at room temperature has been shown to efficiently cleave the picolinamide group. This method exhibits good functional group tolerance, proving compatible with aryl halides, esters, and alcohols.

Nickel-Catalyzed Cleavage: A recently developed strategy involves a two-step process that offers excellent functional group tolerance. thieme-connect.com The secondary picolinamide is first activated by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tertiary N-Boc-N-substituted picolinamide. thieme-connect.com This intermediate is then subjected to a nickel-catalyzed esterification reaction using ethanol, which cleaves the C-N bond to release the N-Boc protected amine and ethyl 2-picolinate as a by-product. thieme-connect.com This method notably proceeds without the need for additional ligands or bases.

By-product Recycling and Auxiliary Reinstallation Methodologies

The development of sustainable chemical processes encourages the recycling of valuable reagents. The by-products generated from the cleavage of the picolinamide directing group can be efficiently recovered and reused.

The nickel-catalyzed cleavage protocol is particularly advantageous for recycling. thieme-connect.com The by-product, ethyl 2-picolinate, can be readily separated from the desired amine product. thieme-connect.com This recovered ester can then be utilized in two ways to reinstall the directing group onto a new amine substrate:

Direct Amidation: Ethyl 2-picolinate can be directly used in a Lewis acid-catalyzed amidation reaction with a new amine to form the required picolinamide substrate. thieme-connect.com

Indirect Reinstallation: Alternatively, the ethyl 2-picolinate can be hydrolyzed to picolinic acid. thieme-connect.com The resulting carboxylic acid is then coupled with an amine using standard peptide coupling reagents (e.g., EDCI, HATU) to regenerate the picolinamide directing group for use in subsequent C-H functionalization reactions. nih.govthieme-connect.com

This integrated approach of functionalization, cleavage, and recycling underscores the practical utility and sustainability of using the picolinamide auxiliary in modern organic synthesis. thieme-connect.com

Catalytic Applications of 6 Tert Butyl Picolinamide and Its Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction. 6-(tert-Butyl)picolinamide and its derivatives serve as effective bidentate ligands, coordinating to metal ions through the pyridine (B92270) nitrogen and the amide oxygen or, upon deprotonation, the amide nitrogen. This chelation enhances the stability of the catalytic species and plays a direct role in the catalytic cycle.

Carbon Dioxide Hydrogenation and Formic Acid Dehydrogenation

The chemical storage of hydrogen is a key technology for a sustainable energy economy, with carbon dioxide (CO₂) and formic acid (HCOOH) forming a viable and reversible storage cycle. Picolinamide-based ligands have been instrumental in developing efficient catalysts for both the hydrogenation of CO₂ to formic acid and the reverse reaction, the dehydrogenation of formic acid to release hydrogen.

Detailed research by Trotta et al. has highlighted the efficacy of an iridium complex featuring a picolinamide (B142947) ligand, [Cp*Ir(N-Me-pica)Cl], as a molecular catalyst for these transformations in aqueous media. This homogeneous catalyst serves as a benchmark for its heterogenized counterpart. In the hydrogenation of CO₂, the molecular iridium-picolinamide complex demonstrated high activity, achieving a turnover number (TON) of 200 and a turnover frequency (TOF) of 8 h⁻¹ under specific conditions. For the reverse reaction, formic acid dehydrogenation, the catalyst was also highly active, though it exhibited an induction period before reaching its maximum rate. The catalyst's performance is sensitive to pH, with optimal activity for CO₂ hydrogenation occurring in the presence of a base and for formic acid dehydrogenation under slightly acidic conditions.

| Reaction | Catalyst | Conditions | TON | TOF (h⁻¹) |

| CO₂ Hydrogenation | [CpIr(N-Me-pica)Cl] | 423 K, 50 atm (CO₂:H₂=1:1), 24h, H₂O, Amine Base | 200 | 8 |

| Formic Acid Dehydrogenation | [CpIr(N-Me-pica)Cl] | 353 K, [HCOOH]+[HCOO⁻]=1 M, pH 3.7 | >15000 | >10000 |

This interactive table summarizes the performance of the homogeneous iridium picolinamide catalyst in CO₂ hydrogenation and formic acid dehydrogenation.

The strong electron-donating capability of deprotonated picolinamide ligands is crucial for high catalytic activity in CO₂ hydrogenation. Studies on various substituted picolinamide Ir catalysts have shown that ligands capable of forming anionic species significantly enhance catalytic performance, even under ambient conditions.

Acceleration of Rosenmund–von Braun Reactions

The Rosenmund–von Braun reaction, the synthesis of aryl nitriles from aryl halides using copper(I) cyanide, is a fundamental transformation in organic synthesis. However, it often requires harsh conditions, including high temperatures and stoichiometric amounts of copper cyanide. The development of catalytic variants has been a significant goal, with ligand acceleration playing a key role.

Picolinamide-based ligands have been identified as potent ligands for copper-catalyzed cross-coupling reactions. Research into the cyanation of aryl halides has led to the design and synthesis of a new class of picolinamide ligands that are effective in promoting the Rosenmund–von Braun reaction under milder conditions with low catalyst loadings. A master's thesis by Q. Zhang specifically notes the development of potent picolinamide ligands for the cyanation of aryl bromides based on this reaction. globethesis.com This work successfully converted electron-rich heteroaryl bromides into their corresponding nitriles at temperatures as low as 100°C with just one equivalent of CuCN, a significant improvement over previously reported methods. globethesis.com

While detailed performance data for this compound itself is not extensively published in this specific context, the general efficacy of the picolinamide scaffold is well-established in related copper-catalyzed Ullmann-type reactions, such as aryl ether synthesis. In these reactions, the picolinamide ligand is believed to stabilize the copper center and facilitate the reductive elimination step, which is often rate-limiting. The substituents on the picolinamide ring play a crucial role in modulating the electronic properties and thus the efficacy of the catalyst. nih.gov

Relevance to Enantioselective Catalysis Using Chiral Picolinamide-Derived Ligands

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The picolinamide framework is a versatile scaffold for the design of new chiral ligands. By introducing a chiral center on the amide substituent, it is possible to create a chiral environment around a coordinated metal center, which can then induce enantioselectivity in a catalytic reaction.

A prime example of a chiral picolinamide-derived ligand is (S)-N-(1-(naphthalen-1-yl)ethyl)picolinamide. This ligand incorporates the well-known (S)-1-(1-naphthyl)ethylamine moiety, a common building block in asymmetric synthesis. The combination of the picolinamide's N,N- or N,O-bidentate coordination site with the steric bulk and defined spatial orientation of the chiral naphthylethyl group makes it a promising candidate for various asymmetric transformations. Such ligands can create a well-defined chiral pocket around the metal, forcing substrates to approach from a specific direction and leading to the preferential formation of one enantiomer of the product.

These nonsymmetrical P,N- or N,N-ligands have often proven to be superior to C2-symmetric ligands in various metal-catalyzed reactions. nih.gov The distinct electronic and steric properties of the two different coordinating units (the pyridine ring and the chiral amide) allow for more nuanced tuning of the catalyst's properties. Chiral picolinamide-derived ligands hold potential in a range of reactions, including but not limited to:

Palladium-catalyzed asymmetric allylic alkylation.

Copper-catalyzed asymmetric conjugate additions.

Rhodium- and Iridium-catalyzed asymmetric hydrogenations.

The 6-(tert-butyl) group on the picoline ring can serve as a crucial steric element in such chiral ligands, further refining the shape of the chiral pocket and potentially enhancing enantioselectivity by increasing steric hindrance and influencing the conformational rigidity of the metal-ligand complex.

Heterogeneous Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging and costly. Immobilizing these catalysts onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable, making them suitable for continuous industrial processes.

Immobilization Strategies onto Solid Supports (e.g., Silica)

An effective strategy for heterogenizing picolinamide-based catalysts involves their covalent attachment to robust solid supports like silica (B1680970). A successful approach involves modifying the picolinamide ligand with a functional group that can be grafted onto the support. For instance, a triethoxysilyl group can be introduced onto the amide nitrogen of the picolinamide ligand.

This functionalized ligand, referred to as PicaSi, can then be immobilized onto mesoporous silica beads via a sol-gel procedure. nih.gov The resulting material, PicaSi_SiO₂, features picolinamide units covalently bound to the silica surface. Subsequent reaction with a metal precursor, such as [Cp*IrCl₂]₂, leads to the formation of the final immobilized single-site catalyst, Ir_PicaSi_SiO₂. nih.gov This method ensures that the catalytically active metal centers are well-dispersed and isolated on the high-surface-area support, mimicking the environment of the homogeneous catalyst while gaining the advantages of a solid-phase system. nih.gov Characterization techniques like multinuclear DNP-enhanced NMR spectroscopy and X-ray absorption spectroscopy have confirmed the formation of cationic iridium sites, which are the active species in catalysis. nih.gov

Performance and Recyclability of Immobilized Catalysts in Continuous Processes

The performance of the immobilized iridium picolinamide catalyst (Ir_PicaSi_SiO₂) has been thoroughly evaluated for both CO₂ hydrogenation and formic acid dehydrogenation, showing remarkable activity and stability. nih.gov

In CO₂ hydrogenation, the immobilized catalyst exhibited essentially the same catalytic activity as its homogeneous analogue, demonstrating that the immobilization process did not compromise the intrinsic reactivity of the catalytic center. nih.gov For formic acid dehydrogenation, the heterogeneous catalyst was found to be approximately half as active as its molecular counterpart but advantageously displayed no induction period. nih.gov It achieved an impressive TOF of up to 11,200 h⁻¹ and a TON of up to 17,600 in aqueous solution without any additives. nih.gov

A key advantage of the immobilized catalyst is its recyclability. The Ir_PicaSi_SiO₂ catalyst was successfully reused in four consecutive runs for formic acid dehydrogenation. Analysis of the reaction solution by ICP-AES showed only low levels of iridium leaching for each cycle, confirming the robustness of the covalent linkage between the catalyst and the silica support. This high stability and reusability are critical for the development of sustainable and economical continuous flow processes for hydrogen storage and release. nih.gov

| Catalyst System | Reaction | Key Performance Metric | Value | Recyclability |

| Ir_PicaSi_SiO₂ | Formic Acid Dehydrogenation | Max TOF | 11,200 h⁻¹ | Reused 4 times with low Ir leaching |

| Ir_PicaSi_SiO₂ | Formic Acid Dehydrogenation | Max TON | 17,600 | - |

| Ir_PicaSi_SiO₂ | CO₂ Hydrogenation | Activity Comparison | Similar to homogeneous analogue | - |

This interactive table summarizes the performance and recyclability of the silica-immobilized iridium picolinamide catalyst.

Theoretical and Computational Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory, ab initio Methods)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of 6-(tert-Butyl)picolinamide. These "first-principles" approaches solve the electronic Schrödinger equation to determine molecular structure, energy, and other electronic properties with high accuracy.

Electronic Structure and Reactivity Predictions of this compound

DFT calculations are widely used to explore the electronic landscape of molecules. researchgate.net By optimizing the molecular structure, these methods can predict key parameters that govern reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For this compound, the electron-donating tert-butyl group at the 6-position of the pyridine (B92270) ring is expected to influence the electronic distribution, raising the energy of the HOMO compared to unsubstituted picolinamide (B142947). This, in turn, can affect the molecule's reactivity and coordination properties.

Another key tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. mdpi.com The MEP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. researchgate.net For this compound, the most negative potential is anticipated around the carbonyl oxygen and the pyridine nitrogen atoms, indicating these are the primary sites for electrophilic attack and metal coordination. The amide proton and aromatic protons would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.come-journals.in These include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the global electrophilicity index (a measure of electrophilic character). mdpi.com

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.15 | Energy released when an electron is added (-ELUMO) |

| Chemical Hardness (η) | 2.55 | Resistance to deformation of electron cloud ((I-A)/2) |

Computational Elucidation of Reaction Mechanisms and Transition States in Catalytic Cycles

The picolinamide functional group is widely used as a bidentate directing group in transition-metal-catalyzed C-H bond functionalization reactions. Computational studies, primarily using DFT, are indispensable for mapping out the intricate mechanisms of these catalytic cycles. rsc.orgescholarship.org These calculations can identify and characterize the energies of reactants, intermediates, transition states, and products along a reaction pathway. researchgate.net

A typical catalytic cycle involving a picolinamide-directed reaction includes several key steps, such as coordination of the catalyst to the ligand, C-H activation (often the rate-determining step), migratory insertion of a coupling partner, and reductive elimination to release the product and regenerate the catalyst. researchgate.net By calculating the Gibbs free energy for each stationary point, a complete energy profile of the reaction can be constructed. youtube.com

Molecular Dynamics Simulations for Ligand-Metal Interactions and Conformational Landscape Analysis

While quantum mechanics provides a static, time-independent picture, molecular dynamics (MD) simulations introduce the dimension of time, allowing the exploration of the dynamic behavior of molecules and their complexes. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how conformations and interactions evolve over time. frontiersin.org

For this compound, MD simulations are particularly useful for studying its interaction with metal centers in catalytic complexes. These simulations can model the ligand's binding and dissociation processes, the stability of the metal-ligand bond, and the flexibility of the resulting complex in a solvent environment. nih.gov Analysis of the simulation trajectory can reveal persistent hydrogen bonds, salt bridges, or other non-covalent interactions that stabilize the complex. researchgate.net

Furthermore, MD simulations are a powerful tool for conformational analysis. mdpi.com The tert-butyl group and the amide bond in this compound have specific conformational preferences. The rotation around the pyridine-carbonyl and carbonyl-amide bonds can be studied to understand the molecule's flexibility and the relative populations of different conformers. The bulky tert-butyl group can significantly restrict the accessible conformational space, which can pre-organize the ligand for binding to a metal, an effect that can be quantified through MD simulations.

Supramolecular Chemistry and Materials Science Applications

Influence of Steric Bulk on Directing Assembly Topologies and Dimensionality:While the steric influence of tert-butyl groups is a known concept, there are no specific studies that quantify or describe this effect for 6-(tert-Butyl)picolinamide in the context of directing supramolecular architectures.

Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article based on diverse sources, and to avoid introducing information that falls outside the explicit scope, the generation of the requested article cannot be completed at this time. Further experimental research and publication on this compound within the field of supramolecular and materials chemistry would be required to provide the necessary content.

Table of Compounds Mentioned

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 6-(tert-Butyl)picolinamide and its derivatives is a key area of ongoing research. Traditional synthetic routes often involve harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. To address these limitations, researchers are exploring more sustainable alternatives.

One promising approach is the Ritter reaction, which offers a direct and atom-economical pathway to N-alkyl amides from nitriles and a source of a carbocation. researchgate.netwikipedia.orgmissouri.eduopenochem.orgorganic-chemistry.org The reaction of 2-cyanopyridine (B140075) with a tert-butyl carbocation source, for instance, provides a straightforward route to the picolinamide (B142947) core. researchgate.net Modifications to the classical Ritter reaction, such as the use of milder acid catalysts and alternative carbocation precursors, are being investigated to improve its sustainability profile. researchgate.net

Furthermore, enzymatic strategies are gaining traction for the synthesis of amides under mild and environmentally friendly conditions. nih.gov The use of lipases, for example, has been shown to be effective in catalyzing the amidation of carboxylic acids and amines in green solvents, offering a promising avenue for the sustainable production of picolinamide derivatives. nih.gov

The development of catalytic direct amidation reactions also represents a significant step towards more sustainable processes. These methods avoid the pre-activation of carboxylic acids and the generation of stoichiometric waste products, aligning with the principles of green chemistry.

| Synthetic Method | Description | Key Advantages |

| Modified Ritter Reaction | Reaction of 2-cyanopyridine with a tert-butyl carbocation source using milder acid catalysts. | Atom-economical, direct synthesis. |

| Enzymatic Synthesis | Use of biocatalysts like lipases to facilitate amidation in green solvents. | Mild reaction conditions, high selectivity, environmentally benign. |

| Catalytic Direct Amidation | Direct coupling of picolinic acid derivatives with amines using a catalyst, avoiding stoichiometric activating agents. | Reduced waste, improved process efficiency. |

Exploration of Undiscovered Catalytic Reactivities and Selectivities

The picolinamide moiety is a well-established directing group in transition metal-catalyzed C-H bond functionalization reactions. chim.itbohrium.comnih.govresearchgate.netnih.gov The nitrogen atom of the pyridine (B92270) ring and the amide oxygen atom can chelate to a metal center, bringing it in close proximity to specific C-H bonds and enabling their selective activation. The presence of the bulky tert-butyl group at the 6-position of the pyridine ring in this compound is expected to exert significant steric influence, leading to unique catalytic reactivities and selectivities.

Cobalt-catalyzed reactions, in particular, have shown great promise in picolinamide-directed C-H functionalization. chim.itbohrium.comnih.govresearchgate.netnih.gov These reactions offer a more sustainable and cost-effective alternative to those using precious metals like palladium. The exploration of this compound as a directing group in cobalt-catalyzed reactions could unlock novel transformations and provide access to complex molecular architectures with high regioselectivity. For instance, in the annulation of benzylamides with alkynes to synthesize isoquinolines, the picolinamide directing group plays a crucial role. nih.govresearchgate.net The steric hindrance from the tert-butyl group could potentially influence the regioselectivity of such cyclization reactions.

Furthermore, the development of palladium-catalyzed cross-coupling reactions utilizing this compound as a ligand or directing group continues to be an active area of research. nih.gov The electronic and steric properties of the tert-butyl group can modulate the reactivity and stability of the palladium catalyst, leading to improved yields and selectivities in various coupling reactions. nih.gov

| Catalytic Application | Metal Catalyst | Role of this compound | Potential Advantages |

| C-H Functionalization | Cobalt, Palladium | Directing Group | Enhanced regioselectivity due to steric hindrance, access to novel transformations. |

| Cross-Coupling Reactions | Palladium | Ligand | Improved catalyst stability and activity, control over product distribution. |

| Annulation Reactions | Cobalt | Directing Group | Influence on the regioselectivity of cyclization processes. |

Advanced Ligand Design for Tailored Material Properties and Functional Systems

The unique structural and electronic properties of this compound make it an attractive building block for the design of advanced ligands for functional materials. The pyridine and amide functionalities provide excellent coordination sites for a wide range of metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govmdpi.commdpi.comrsc.org

The incorporation of the bulky tert-butyl group can influence the topology and porosity of these materials. This steric control can be exploited to create materials with tailored properties for applications in gas storage, separation, and catalysis. For example, by carefully designing ligands based on this compound, it may be possible to construct MOFs with specific pore sizes and shapes for the selective adsorption of small molecules.

Furthermore, the picolinamide scaffold can be functionalized to introduce additional properties, such as luminescence or redox activity. This opens up possibilities for the development of multifunctional materials for sensing, imaging, and electronic applications. The design of ligands that combine the coordinating ability of the picolinamide core with the desired functional moieties is a key challenge in this area.

| Material Type | Design Principle | Potential Applications |

| Coordination Polymers/MOFs | Utilizing this compound as a multitopic linker to create extended networks with controlled porosity and topology. | Gas storage and separation, catalysis, sensing. |

| Functional Ligands for Catalysis | Modifying the picolinamide backbone to tune the electronic and steric properties of metal complexes for enhanced catalytic performance. | Homogeneous and heterogeneous catalysis. |

| Luminescent Materials | Incorporating chromophoric units into the this compound structure to create emissive coordination complexes and materials. | Sensing, bioimaging, light-emitting devices. |

Synergistic Approaches Between Experimental and Computational Chemistry for Mechanistic Insights and Predictive Design

The combination of experimental and computational methods is becoming increasingly crucial for advancing our understanding of the chemical behavior of this compound and for the rational design of new synthetic routes and functional materials. researchgate.net Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its metal complexes. researchgate.netumn.edunih.govescholarship.org

Computational studies can be employed to:

Elucidate Reaction Mechanisms: DFT calculations can help to map out the potential energy surfaces of catalytic reactions involving this compound, identifying key intermediates and transition states. This information is invaluable for understanding the factors that control reactivity and selectivity.

Predict Catalytic Performance: By calculating the energies of different catalytic cycles, it is possible to predict the efficiency of various catalysts and directing groups, guiding the design of more effective catalytic systems.

Design Novel Ligands and Materials: Computational screening can be used to evaluate the properties of a large number of virtual ligands and materials based on the this compound scaffold, accelerating the discovery of new functional systems.

The synergy between experimental and computational chemistry allows for a powerful feedback loop. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments, leading to a more efficient and targeted research process. This integrated approach is essential for tackling the complex challenges in the field and for unlocking the full potential of this compound in synthesis and materials science.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, and rational design of catalysts and ligands. |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of this compound-based ligands and their interactions with metal ions and substrates. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or catalytic processes in complex environments. |

Q & A

Q. How to ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer : Document all synthetic steps (e.g., tert-butyl group introduction via nucleophilic substitution) with exact reagent grades (e.g., ≥99% purity). Share raw analytical data (HPLC chromatograms, NMR spectra) in supplementary materials. Use standardized protocols (e.g., OECD guidelines) for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.